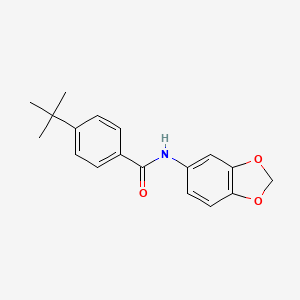

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide is a phenylbenzoxazole-based organic compound. It is part of a class of compounds studied for their intriguing chemical and physical properties, particularly their emission properties when in a condensed state, although not all information directly pertains to this exact compound, the processes and analyses can be similar.

Synthesis Analysis

The compound has been synthesized through methods that could be similar to those for other benzamide derivatives. For instance, the reaction of N-propenylbenzamides with secondary or tertiary butyllithium at low temperatures could generate highly reactive dilithiated species, leading to ortho-substituted primary benzamide derivatives upon electrophilic quenching and hydrolysis (FisherLawrence et al., 1992).

Scientific Research Applications

Synthesis and Catalytic Applications

One study focused on the synthesis of rigid P-chiral phosphine ligands, which are crucial for catalytic applications, particularly in asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives like 2,3-bis(tert-butylmethylphosphino)quinoxaline and 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, exhibit excellent enantioselectivities and high catalytic activities. Such research demonstrates the potential of similar structured compounds in pharmaceutical ingredient synthesis, offering a pathway to explore N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide's applications in catalysis and drug synthesis (Imamoto et al., 2012).

Organic Synthesis and Ligand Efficiency

Another area of application is in the development of novel synthetic routes for organic compounds. For instance, the study on reactions of 2,2′-diselenobis(N-alkylbenzamides) with peroxides highlights innovative synthetic methodologies that could be applicable to compounds like N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide. This research outlines a free-radical synthesis approach, providing insights into potential synthetic pathways that could enhance the ligand efficiency and broaden the applicability of similar compounds (Fong & Schiesser, 1995).

Photophysical Properties

The study of photophysical properties and the aggregation-induced emission (AIE) phenomenon is another significant application. Research on compounds like N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, which shares structural similarities with N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide, reveals mechanisms behind emission enhancement in condensed states. Such insights are crucial for developing new materials with potential applications in organic electronics, sensors, and fluorescence imaging (Li et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” is not mentioned in the search results, related compounds have shown anticancer activity against various cancer cell lines . For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

The future directions for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . This could potentially lead to the development of more effective anticancer agents .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-12(5-7-13)17(20)19-14-8-9-15-16(10-14)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULHNINNOCCYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)